4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCFTLHJKOWHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4h,5h,6h,7h,8h Thieno 3,2 C Azepin 4 One
Retrosynthetic Analysis and Key Disconnections for the Thienoazepinone Core
A retrosynthetic analysis of the 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one core reveals several plausible disconnections, which in turn suggest different forward synthetic strategies. The primary goal of this analysis is to break down the target molecule into simpler, readily available starting materials.
Two logical points for disconnection are the bonds forming the seven-membered azepinone ring. This leads to two main retrosynthetic pathways:
Disconnection of the C4-C3a bond and the N5-C6 bond: This approach simplifies the molecule into a substituted thiophene (B33073) with a side chain containing the nitrogen and the carbonyl group. The forward synthesis would then involve a cyclization reaction to form the azepinone ring. This is a common strategy in the synthesis of related fused heterocyclic systems.
Disconnection of the C8-C8a bond and the C4-N5 bond: This alternative disconnection breaks the molecule into a thiophene derivative and a fragment that will form the azepine ring. The forward synthesis in this case would involve an annulation strategy where the azepine ring is constructed onto the thiophene core.
These disconnections highlight the key bond formations required for the synthesis of the thienoazepinone core and provide a framework for evaluating different synthetic methodologies.
Classical Synthetic Routes to this compound
Classical synthetic methods for the construction of the this compound scaffold have traditionally relied on well-established organic reactions, primarily focusing on ring annulation and intramolecular cyclization strategies.
Ring annulation strategies involve the construction of the azepine ring onto a pre-existing thiophene core. A notable example of a similar strategy involves a Friedel-Crafts type reaction. For instance, the synthesis of a related thieno[2,3-c]azepinone has been achieved through a tin(IV) chloride-catalyzed Friedel-Crafts cyclization of an N-benzyl-N-(2-thenyl)-β-alanine precursor. rsc.org A similar approach could be envisioned for the synthesis of the target thieno[3,2-c]azepin-4-one, starting from a suitably substituted 3-thienyl derivative.
Another classical ring annulation approach is the Dieckmann condensation. The synthesis of thieno[2,3-b]azepin-4-ones has been successfully accomplished using this method. nih.gov This intramolecular cyclization of a diester in the presence of a strong base could be adapted to the synthesis of the desired thieno[3,2-c] isomer.
| Annulation Strategy | Key Reaction | Precursor Type | Reference Example |
| Friedel-Crafts Cyclization | Electrophilic aromatic substitution | Substituted thiophene with an acyl chloride or carboxylic acid side chain | Synthesis of thieno[2,3-c]azepinones rsc.org |
| Dieckmann Condensation | Intramolecular cyclization of a diester | Thiophene with two ester-containing side chains | Synthesis of thieno[2,3-b]azepin-4-ones nih.gov |
Intramolecular cyclization reactions of appropriately functionalized thiophene derivatives are a cornerstone of classical thienoazepinone synthesis. These reactions involve the formation of one or two bonds to close the seven-membered ring.
A prominent example is the intramolecular amidation reaction. This involves the cyclization of a thiophene derivative bearing both a carboxylic acid (or its derivative) and an amino group at appropriate positions. This direct approach can be facilitated by coupling agents or by thermal or acid catalysis.
Another powerful cyclization method is the intramolecular Heck reaction, which, while often utilizing modern transition-metal catalysts, has its roots in classical organometallic chemistry. This reaction would involve the cyclization of a vinyl or aryl halide onto a tethered alkene.
| Cyclization Reaction | Bond Formation | Key Functional Groups in Precursor |
| Intramolecular Amidation | C-N bond | Carboxylic acid/ester and amine |
| Intramolecular Heck Reaction | C-C bond | Halide and alkene |
Modern Approaches in the Synthesis of this compound
Modern synthetic organic chemistry offers a range of sophisticated tools that can be applied to the synthesis of this compound, with a focus on efficiency, selectivity, and sustainability.
Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the construction of the thienoazepinone core is no exception. A variety of palladium, copper, and rhodium-catalyzed reactions can be envisioned for this purpose.
For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to construct key C-C and C-N bonds in the precursor molecules for subsequent cyclization. A review of metal-catalyzed approaches for the construction of azepinones highlights the versatility of these methods. researchgate.net
Furthermore, copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes have been shown to be an efficient method for the preparation of substituted azepines. nih.gov This type of methodology could potentially be adapted for the synthesis of the thienoazepinone ring system.
| Catalyst Type | Reaction Type | Potential Application |
| Palladium | Cross-coupling (Suzuki, Stille, Buchwald-Hartwig) | Formation of C-C and C-N bonds in precursors |
| Palladium | Intramolecular Heck Reaction | Cyclization to form the azepinone ring |
| Copper | Tandem Amination/Cyclization | Construction of the azepine ring |
The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of this compound synthesis, this can be achieved through several strategies.
The use of catalytic reactions, particularly those with high atom economy, is a key aspect of green chemistry. Transition-metal catalyzed reactions often fall into this category. Additionally, the use of more environmentally benign solvents, such as water or ethanol, and the development of one-pot or tandem reactions that minimize purification steps are important considerations.
Photochemical methods also offer a green alternative to traditional thermal reactions. For instance, a metal-free photochemical cascade reaction has been reported for the synthesis of azepinone derivatives, which proceeds under mild conditions using visible light. nih.gov Exploring such photochemical routes for the synthesis of the target thienoazepinone could lead to more sustainable and efficient processes.
| Green Chemistry Principle | Synthetic Strategy | Benefit |
| Atom Economy | Catalytic reactions (e.g., transition-metal catalysis) | Minimizes waste |
| Safer Solvents | Use of water, ethanol, or solvent-free conditions | Reduces environmental impact |
| Energy Efficiency | Photochemical reactions, microwave-assisted synthesis | Reduces energy consumption |
| Reduction of Derivatives | One-pot or tandem reactions | Simplifies synthetic route and reduces waste |
Flow Chemistry Applications and Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic compounds, offering significant advantages over traditional batch processing. mdpi.commtak.hubohrium.com These benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when handling hazardous reagents or unstable intermediates. mdpi.comrsc.org The compact and modular nature of flow reactors facilitates straightforward scaling of production, making it an attractive strategy for both laboratory and industrial manufacturing. rsc.orguc.pt
While specific research on the flow synthesis of this compound is not extensively detailed in the reviewed literature, the principles have been successfully applied to structurally related heterocyclic scaffolds. For instance, a two-step continuous-flow strategy was developed for 1,4,6,7-tetrahydro-5H- mdpi.commtak.huresearchgate.nettriazolo[4,5-c]pyridines, which are key intermediates for clinical candidates. This method not only ensured the safe use of azide (B81097) reagents but also allowed for temperature-controlled regioselectivity, showcasing the fine control achievable in flow systems. nih.gov
Furthermore, photochemical reactions, which are often employed in the synthesis of azepinone cores, are particularly well-suited for flow chemistry setups. rsc.orgbeilstein-journals.org The photolysis of aryl azides to generate 3H-azepinones has been effectively performed and optimized in continuous flow reactors, which allow for uniform irradiation and minimization of secondary photochemical reactions through precise residence time control. rsc.orgbeilstein-journals.org A metal-free, visible-light-mediated cascade reaction has been reported for the synthesis of various azepinone derivatives from 2-aryloxy aryl azides. researchgate.netnih.gov Such a method is a prime candidate for adaptation to a continuous flow process, which would likely enhance its efficiency, safety, and scalability. bohrium.comrsc.org
Stereoselective Synthesis Considerations
The parent compound, this compound, is an achiral molecule and therefore does not require stereoselective synthesis. However, the introduction of substituents onto the thienoazepinone scaffold can create one or more stereocenters, making stereoselective synthesis a critical consideration for the preparation of specific, biologically active derivatives.
Methodologies for controlling stereochemistry in related fused-thiophene heterocyclic systems have been established. For example, intramolecular N-acyliminium ion cyclization has been used to prepare tetracyclic benzo[f]pyrrolo[1,2-a]thieno[3,2-c]azepine and benzo[f]piperido[1,2-a]thieno[3,2-c]azepine derivatives, where the stereochemical outcome of the cyclization is a key aspect of the synthesis. elsevierpure.com Although this example pertains to a more complex tetracyclic system, it demonstrates that synthetic routes targeting derivatives of the core thieno[3,2-c]azepine structure can incorporate stereocontrol. The development of synthetic routes that yield enantiomerically pure or enriched products is often crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.
Optimization of Reaction Conditions and Yields for this compound Production
The optimization of reaction conditions is a fundamental step in developing an efficient and viable synthetic route. For azepinone derivatives, a key study details a metal-free photochemical cascade reaction whose conditions were systematically optimized to maximize product yield. researchgate.net Using a substituted 2-aryloxyaryl azide as the model substrate, researchers investigated the influence of various parameters including the light source, solvent, and the presence of additives.
Initial experiments demonstrated that irradiation with blue LEDs provided a significantly higher yield (40%) compared to a UVA lamp (17%) in tetrahydrofuran (B95107) (THF). researchgate.net The choice of solvent was also found to be critical, with THF being superior to toluene (B28343) (14% yield) and 1,2-dichloroethane (B1671644) (DCE) (9% yield). researchgate.net
A crucial discovery was the role of water as an additive. The addition of 10 equivalents of water to the reaction in THF increased the yield to 46%. Further optimization of the azide precursor led to a yield of 65% under the same conditions. researchgate.net However, increasing the water content to 30 equivalents proved to be detrimental, reducing the yield to 45%. researchgate.net These findings underscore the precise control required to achieve optimal output. The best-performing conditions identified in this study involved the use of blue LEDs, a specific nitrene precursor, and 10 equivalents of water in THF, which resulted in a 65% isolated yield of the azepinone product. researchgate.net
The detailed results of this optimization process are summarized in the interactive table below.
Table based on data from a study on the synthesis of azepinone derivatives. researchgate.net
Chemical Reactivity and Transformation of 4h,5h,6h,7h,8h Thieno 3,2 C Azepin 4 One
Reactivity at the Azepinone Ring System
The azepinone portion of the molecule contains a cyclic amide (lactam) which presents specific sites for chemical transformation, namely the carbonyl group and the adjacent α-carbon.
Nucleophilic Acyl Substitution Reactions of the Carbonyl Group
The carbonyl group of the lactam in 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is subject to nucleophilic acyl substitution. As is characteristic of amides, this lactam is relatively stable and less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. This reduced reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. youtube.com Consequently, reactions often require forcing conditions.
One of the fundamental reactions is hydrolysis, which cleaves the amide bond to yield an amino acid derivative. This can be achieved under either acidic or basic conditions, typically requiring heat.
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): Direct attack of a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate, followed by the elimination of the amide anion, which is subsequently protonated.
Another significant transformation is the reduction of the carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam to the corresponding cyclic amine, 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine. This reaction proceeds via the formation of an aluminum-complexed intermediate, followed by hydride attack.
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, Δ | 3-(2-aminoethyl)thiophene-2-carboxylic acid |
α-Functionalization and Deprotonation Reactions Adjacent to the Carbonyl
The methylene (B1212753) group at the C-5 position, being alpha to the carbonyl group, possesses acidic protons. These protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a carbanion (enolate). This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. This strategy is a powerful tool for elaborating the azepinone ring.
The formation of the enolate and its subsequent reaction with an electrophile, such as an alkyl halide, allows for the synthesis of α-alkylated derivatives. This reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. Studies on related azepine systems have demonstrated that deprotonation and subsequent alkylation at positions alpha to the nitrogen or carbonyl are feasible, affording moderate yields of substituted products. researchgate.net
Table 2: α-Functionalization via Enolate Formation
| Base | Electrophile (E⁺) | Reagents & Conditions | Product |
|---|
Reactivity at the Thiophene (B33073) Ring
The fused thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to modern cross-coupling methodologies.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Thiophene undergoes electrophilic aromatic substitution more readily than benzene (B151609). The substitution pattern is highly regioselective, with a strong preference for attack at the α-positions (C-2 and C-5) over the β-positions (C-3 and C-4). researchgate.net For the this compound scaffold, the available positions on the thiophene ring are C-2 and C-3. The C-2 position is significantly more activated towards electrophilic attack due to better stabilization of the cationic intermediate (the sigma complex). researchgate.netlibretexts.org
Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C-2 position. For example, bromination using N-bromosuccinimide (NBS) in a solvent like acetic acid or THF would selectively yield the 2-bromo derivative.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile Source | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one |
| Nitration | HNO₃ / H₂SO₄ | 2-nitro-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one |
| Acylation | Ac₂O / H₃PO₄ | 2-acetyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one |
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org The amide functionality within the azepinone ring can potentially act as a DMG.
In the case of this compound, the amide group is positioned to direct metalation to the C-3 position. However, there is a known kinetic preference for the deprotonation of the C-2 position of thiophene rings, even in the presence of a directing group at C-3. uwindsor.ca This creates a regiochemical competition. The outcome can depend on the specific base used, the presence of chelating agents like TMEDA, and the reaction conditions. While the amide directs to C-3, the intrinsic reactivity of the thiophene ring strongly favors C-2. In many cases involving 3-substituted thiophenes, lithiation still occurs predominantly at the C-2 position. uwindsor.ca More complex or sterically hindered bases may favor the thermodynamically more stable, DMG-directed C-3 lithiation.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the thienoazepinone scaffold, a handle, typically a halide or triflate, must first be installed on the thiophene ring. As established, halogenation occurs selectively at the C-2 position, providing the necessary precursor, 2-halo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one.
This halogenated intermediate can then participate in a variety of cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond, yielding 2-aryl derivatives. wikipedia.org
Heck Reaction: Coupling with an alkene under palladium catalysis to introduce a vinyl group at the C-2 position. wikipedia.org
Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with a terminal alkyne to form a C-C bond, resulting in 2-alkynyl products.
These reactions provide a modular approach to introduce a wide array of substituents onto the thiophene ring, significantly expanding the molecular diversity accessible from this scaffold.
Table 4: C-2 Functionalization via Cross-Coupling Reactions of 2-Bromo-thieno[3,2-c]azepin-4-one
| Reaction Name | Coupling Partner | Catalyst/Base | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-phenyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 2-(2-phenylvinyl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(phenylethynyl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one |
Reactions Involving the Nitrogen Heteroatom
The lone pair of electrons on the nitrogen atom of the lactam functionality makes it a nucleophilic center, susceptible to reactions with various electrophiles.
The secondary amine within the lactam ring of the thieno[3,2-c]azepin-4-one scaffold can undergo substitution reactions with alkylating and acylating agents. Research on the isomeric compound, 5-(p-tolylsulphonyl)-4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one, provides valuable insights into these transformations. The nitrogen atom can be readily functionalized, for instance, by benzylation.
In a related study, the synthesis of 5-benzyl-4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one was achieved, demonstrating the feasibility of introducing alkyl groups onto the nitrogen atom. Similarly, N-acylation is a common transformation for such heterocyclic systems. The reaction with p-toluenesulfonyl chloride leads to the formation of the corresponding N-sulfonylated derivative, 5-(p-tolylsulphonyl)-4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one. This reaction serves not only to modify the properties of the molecule but also as a method for protecting the nitrogen during other synthetic manipulations.
The amide bond in the azepinone ring can be subjected to various chemical transformations, including cleavage and reduction. The removal of the p-tolylsulphonyl group from 5-(p-tolylsulphonyl)-4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one using polyphosphoric acid (PPA) exemplifies a deprotection strategy that involves the cleavage of the N-S bond of the sulfonamide.
Furthermore, the carbonyl group of the lactam can be reduced to a methylene group, converting the thieno[3,2-c]azepin-4-one to the corresponding thieno[3,2-c]azepine. In a study on a related tetracyclic system, benzo[f]pyrrolo[1,2-a]thieno[3,2-c]azepine, the lactam carbonyl was successfully reduced using a combination of BF₃·O(C₂H₅)₂ and BH₃·S(CH₃)₂. elsevierpure.com This type of reduction is a crucial transformation for accessing the fully saturated azepine ring system.
Ring-Opening and Ring-Closing Reactions of the Thienoazepine System
The construction and modification of the thienoazepine core often involve ring-closing and, less commonly, ring-opening or rearrangement reactions. Intramolecular cyclization reactions are key to forming the seven-membered azepine ring. For instance, the synthesis of the isomeric 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one can be achieved through the tin(IV) chloride-catalyzed Friedel-Crafts cyclization of N-benzyl-N-(3-thenyl)-β-alanine. This acid-catalyzed reaction proceeds via an electrophilic attack of an in situ generated acylium ion onto the electron-rich thiophene ring.
Interestingly, the thieno[3,2-c]azepine ring system can also undergo rearrangement reactions. For example, treatment of 7-bromo-5-(p-tolylsulphonyl)-4,5,6,7-tetrahydro-8H-thieno-[3,2-c]azepin-8-one with polyphosphoric acid did not result in the expected deprotection but instead yielded a novel heterocyclic system, 6,7-dihydroazirino[1,2-a]-thieno[2,3-d]pyridin-8-one. This transformation involves a ring contraction of the seven-membered azepine ring to a five-membered pyrrolidine (B122466) ring fused with an aziridine (B145994) ring.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in the this compound molecule raises questions of selectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, in the reduction of the lactam, a reducing agent that selectively targets the amide carbonyl over any potential reducible functionalities on substituents would be considered chemoselective.
Regioselectivity is the preference for reaction at one position over another. In the context of the thieno[3,2-c]azepin-4-one system, electrophilic substitution on the thiophene ring is expected to be regioselective. Theoretical studies on the electrophilic substitution of thieno[2,3-b]thiophene, a related heterocyclic system, have shown a preference for attack at the α-position (adjacent to the sulfur atom) over the β-position. researchgate.net This suggests that electrophilic reactions on the thiophene ring of this compound would likely occur preferentially at the C2 position. The synthesis of thieno[3,2-f]isoquinolines via Brønsted acid-mediated cycloisomerization has been reported to proceed with high selectivity, with no formation of regioisomeric products observed. researchgate.net
Stereoselectivity concerns the preferential formation of one stereoisomer over another. For reactions that introduce a new chiral center into the this compound framework, the stereochemical outcome is of significant interest. For example, the reduction of the lactam carbonyl to a hydroxyl group would create a new stereocenter. The stereoselectivity of such a reduction would be influenced by the steric hindrance imposed by the bicyclic ring system, potentially favoring the approach of the reducing agent from the less hindered face. Studies on the reduction of other fused heterocyclic systems have demonstrated high levels of stereoselectivity. mdpi.com
Synthesis and Exploration of 4h,5h,6h,7h,8h Thieno 3,2 C Azepin 4 One Derivatives and Analogs
Design Principles for Structural Modification and Derivatization
The structural modification of the 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one core is guided by several key design principles aimed at modulating its physicochemical and pharmacological properties. A primary strategy involves leveraging the core scaffold to develop specific inhibitors for various enzymes, such as poly(ADP-ribose) polymerase (PARP). nih.gov The thieno[3,2-c] fused ring system is considered a valuable pharmacophore, and modifications are intended to enhance potency and selectivity for biological targets. nih.gov
Key approaches to derivatization include:
Introduction of Functional Groups for Further Reactions: Halogens or boronic esters are introduced at specific positions, typically on the thiophene (B33073) ring. These groups serve as synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of a wide array of aryl, heteroaryl, or alkyl substituents. nih.govresearchgate.net This approach enables a systematic exploration of the chemical space around the core structure.
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution of the heterocyclic system. This is a crucial design principle in the development of materials for organic electronics, such as organic solar cells, where tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential for efficient charge transfer. nih.gov
Bioisosteric Replacement and Scaffold Hopping: The thiophene ring is often considered a bioisostere of a benzene (B151609) ring. Design principles may involve replacing a benzene fragment in a known active molecule with the thienoazepine core to create novel chemical entities with potentially improved properties, such as enhanced metabolic stability or different target interactions. nih.gov
Conformational Constraint: The seven-membered azepine ring is flexible. Substituents can be introduced to restrict its conformational freedom, locking the molecule into a specific three-dimensional shape that may be more favorable for binding to a biological target.
Synthesis of Halogenated Derivatives, e.g., 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one
Halogenated derivatives are pivotal intermediates in the synthesis of more complex analogs. The introduction of a bromine atom at the 2-position of the thiophene ring creates a versatile precursor for various palladium-catalyzed cross-coupling reactions.
The synthesis of 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one can be achieved from the parent compound, this compound. While a specific, detailed reaction scheme for this exact transformation is not extensively documented in readily available literature, the bromination of similar thiophene-containing fused rings is a well-established process. Typically, this involves electrophilic aromatic substitution using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent. The electron-rich nature of the thiophene ring facilitates this reaction, with substitution occurring preferentially at the C2 or C5 position.
The parent compound itself, 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one, can be synthesized via intramolecular Friedel-Crafts cyclization of N-(p-tolylsulphonyl)-N-(3-thenyl)-β-alanine, followed by removal of the tosyl protecting group using polyphosphoric acid. rsc.org
Table 1: General Conditions for Bromination of Thiophene Derivatives
| Reagent | Solvent | Temperature | Typical Outcome |
| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | Mono- or di-bromination |
| Bromine (Br₂) | Dichloromethane | 0 °C to RT | Can be less selective |
| N-Bromosuccinimide (NBS) | Acetonitrile | Reflux | Effective for various substrates |
This table presents generalized conditions for the bromination of thiophene rings, which are applicable to the synthesis of the title compound.
Synthesis of Boronic Acid/Ester Derivatives, e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one
Boronic acid and ester derivatives, particularly pinacol (B44631) esters, are indispensable in modern organic synthesis, primarily for their role in Suzuki-Miyaura cross-coupling reactions. The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is most commonly achieved from its corresponding halogenated precursor, 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one.
The most prevalent method is the Miyaura borylation reaction. This palladium-catalyzed process involves the reaction of the bromo-derivative with a boron-containing reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.
A typical reaction procedure would involve:
Dissolving 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one, B₂pin₂, and a base (e.g., potassium acetate) in an anhydrous solvent such as dioxane or DMF.
Adding a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
Heating the mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete.
Purification of the product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one, usually via column chromatography. nih.gov
The resulting boronic ester is a stable, crystalline solid that can be readily used in subsequent coupling reactions to introduce aryl or vinyl groups at the 2-position of the thienoazepine core. nih.gov
Alkyl and Aryl Substitutions on the Thienoazepine Core
The introduction of alkyl and aryl substituents onto the this compound core is a primary strategy for exploring structure-activity relationships. researchgate.net Substitutions can be made on both the thiophene and the azepine portions of the molecule.
Substitution on the Thiophene Ring: As discussed, the most efficient method for introducing aryl or heteroaryl groups at the 2-position is through Suzuki-Miyaura cross-coupling reactions, utilizing the 2-bromo or 2-boronic ester derivatives. researchgate.net This allows for the synthesis of a vast library of compounds with diverse electronic and steric properties.
Substitution on the Azepine Nitrogen: The nitrogen atom of the azepine ring can be functionalized through N-alkylation or N-arylation reactions. For example, N-benzyl derivatives have been synthesized by reacting the parent thienoazepine with benzyl (B1604629) bromide in the presence of a base. rsc.org This site provides an accessible point for modification to influence solubility, metabolic stability, and interactions with biological targets.
Table 2: Common Cross-Coupling Reactions for Aryl Substitution
| Reaction Name | Precursors | Catalyst System | Typical Application |
| Suzuki-Miyaura | Bromo-derivative + Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | C(sp²)-C(sp²) bond formation |
| Stille | Bromo-derivative + Organostannane | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Tolerant to various functional groups |
| Heck | Bromo-derivative + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | C-C bond formation with alkenes |
This table summarizes key reactions used for aryl and vinyl substitutions on the thienoazepine core.
Heterocyclic Ring Fused Derivatives and Structural Isomers
Fusing additional heterocyclic rings to the thienoazepine scaffold generates novel, complex polycyclic systems with distinct properties. Such derivatives are explored for novel pharmacological activities and applications in materials science. For instance, thieno[3,2-c]pyridine (B143518) derivatives, which are structurally related, have been investigated as potential antipsychotic agents. nih.gov The fusion of rings like pyrimidine (B1678525), triazine, or pyrazine (B50134) can lead to compounds with unique biological profiles or electronic characteristics. nih.govmdpi.com
The synthesis of these fused systems often involves multi-step sequences starting from functionalized thienoazepines. For example, a derivative with an amino group and an adjacent carboxylate on the thiophene ring could serve as a precursor for condensation reactions to build a fused pyrimidine ring. nih.gov
Structural isomers of this compound, such as thieno[2,3-c]azepin-4-one, thieno[2,3-b]azepin-4-one, or thieno[3,4-c]azepin-4-one, are also of significant interest. nih.govrsc.org The regiochemistry of the ring fusion dramatically impacts the geometry and electronic structure of the molecule. For example, thieno[2,3-b]azepin-4-ones have been synthesized via a Dieckmann ring closure reaction as potential antineoplastic agents. nih.gov The synthesis of each isomer requires a distinct strategic approach, often starting from different substituted thiophene precursors.
Conformational Analysis of this compound Derivatives
The seven-membered azepine ring is inherently flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by a derivative can profoundly influence its biological activity by determining the spatial arrangement of key functional groups.
Conformational studies are typically performed using a combination of experimental techniques and computational modeling.
NMR Spectroscopy: One-dimensional and two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the through-space proximity of protons. The presence or absence of specific NOESY cross-peaks can provide definitive evidence for a particular conformation in solution. bohrium.com
X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state. This technique has been used to establish the three-dimensional structure of related benzothiazepine (B8601423) derivatives, confirming details like the presence of intramolecular hydrogen bonds that stabilize a particular conformation. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations are widely used to predict the relative energies of different possible conformers. By calculating the energies of various chair, boat, and twist conformers, researchers can identify the most stable, lowest-energy structure, which is likely to be the most populated conformation. mdpi.com
For fused systems like thieno[3,2-c]pyridines, modeling studies have been used to determine the major components in conformational equilibria, revealing that specific substituents preferentially occupy pseudo-axial or pseudo-equatorial positions in the most stable conformers. bohrium.com These principles are directly applicable to the thienoazepinone system.
Structure-Reactivity Relationships in this compound Derivatives
Structure-reactivity relationships describe how the chemical structure of a molecule influences its reactivity in chemical transformations. In the context of this compound derivatives, these relationships are crucial for planning synthetic routes and understanding their chemical behavior.
Reactivity of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. As seen in halogenation, this reaction typically occurs at the C2 position. The presence of substituents on the ring modifies this reactivity. Electron-withdrawing groups (like a nitro group) would deactivate the ring towards electrophilic attack, while electron-donating groups (like an alkoxy group) would activate it.
Role of Halogen and Boronic Ester Groups: The introduction of a bromine atom at C2 (as in section 4.2) transforms the position from a nucleophilic site to an electrophilic one in the context of palladium-catalyzed cross-coupling. This halogenated derivative becomes a key building block that readily reacts with organometallic reagents. Similarly, the boronic ester derivative (section 4.3) is designed for reactivity in Suzuki couplings, acting as the nucleophilic partner. nih.gov
A clear example of a structure-reactivity relationship is observed in the synthesis of diverse analogs. The parent thienoazepinone is first halogenated, a reaction dependent on the inherent nucleophilicity of the thiophene ring. This new structure, the bromo-derivative, is now reactive towards organopalladium species, enabling a subsequent coupling reaction to form a C-C bond, demonstrating a planned and predictable alteration of reactivity through structural modification. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 4h,5h,6h,7h,8h Thieno 3,2 C Azepin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation (¹H, ¹³C, 2D NMR techniques)
To confirm the molecular structure of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one, a complete assignment of its ¹H and ¹³C NMR spectra would be essential. This would be achieved through a combination of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC.
Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the azepine ring. The two protons on the thiophene ring would likely appear as doublets in the aromatic region. The protons on the saturated azepine ring would appear as multiplets in the aliphatic region, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemical relationships.
Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would show signals for all eight carbon atoms in the molecule. The carbonyl carbon of the azepinone ring would be expected to have a characteristic chemical shift in the downfield region (around 160-180 ppm). The carbons of the thiophene ring would appear in the aromatic region, while the sp³ hybridized carbons of the azepine ring would be found in the aliphatic region.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks within the azepine ring and to confirm the connectivity of the thiophene protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which would be crucial for confirming the fusion of the thiophene and azepine rings and the position of the carbonyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Expected IR Spectral Features: A strong absorption band corresponding to the C=O stretching vibration of the lactam group would be a key feature in the IR spectrum, typically appearing in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amide would be expected as a band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic thiophene ring and the aliphatic azepine ring would also be present, as well as C-S stretching vibrations characteristic of the thiophene ring.
Expected Raman Spectral Features: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the thiophene ring are often strong in the Raman spectrum. The symmetric stretching of the C-S-C bond in the thiophene ring would also be Raman active.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation.
Expected Mass Spectrometric Data:
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₉NOS (167.23 g/mol ).
Fragmentation Pattern: The fragmentation of the molecule would likely involve cleavage of the azepine ring. Common fragmentation pathways for lactams include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. The loss of small neutral molecules such as CO and ethene from the azepine ring could also be anticipated. The stability of the thiophene ring would likely result in fragment ions containing this moiety.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the seven-membered azepine ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, in the crystal lattice.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore would not exhibit chiroptical properties. However, if chiral derivatives were to be synthesized, for example, by introducing a substituent on the azepine ring that creates a stereocenter, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the enantiomeric excess and the absolute configuration of the enantiomers.
Advanced Analytical Methodologies for Purity Assessment and Characterization of Reaction Intermediates
The purity of this compound would typically be assessed using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, would be a primary tool for determining the purity of the compound. The development of a suitable HPLC method would involve optimizing the stationary phase, mobile phase composition, and flow rate to achieve good separation from any impurities or starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity analysis and to identify any volatile impurities.
Characterization of Reaction Intermediates: The synthesis of this compound would likely proceed through several intermediate steps. The characterization of these intermediates would be crucial for optimizing the reaction conditions and understanding the reaction mechanism. This would typically involve isolating the intermediates (if stable) and analyzing them using the spectroscopic techniques described above (NMR, IR, MS). In-situ monitoring of the reaction using techniques like ReactIR or process NMR could also provide valuable information about the formation and consumption of intermediates.
Computational Studies on 4h,5h,6h,7h,8h Thieno 3,2 C Azepin 4 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Detailed quantum chemical calculations to determine the electronic structure and energetics of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one have not been reported in the available literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO, LUMO), electron density distribution, and thermodynamic stability. e3s-conferences.org
Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)
Specific conformational analysis of this compound using molecular mechanics or DFT is not documented in the searched scientific papers. This type of analysis is crucial for understanding the three-dimensional shapes the molecule can adopt, identifying the most stable conformers, and determining the energy barriers between them, which influences the molecule's reactivity and biological activity.
Reaction Mechanism Predictions and Transition State Analysis for Transformations
There are no available studies that predict reaction mechanisms or analyze transition states for chemical transformations involving this compound. This research would involve computational modeling to map out the energy landscape of a reaction, identify intermediate structures, and calculate the activation energies, providing insight into reaction kinetics and potential synthetic pathways.
Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR vibrational frequencies)
Simulations of spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, for this compound are not found in the reviewed literature. These simulations, often performed using DFT, are vital for interpreting experimental spectra and confirming the structure of synthesized compounds.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations would provide a detailed view of the molecule's dynamic behavior over time, including its conformational flexibility, interactions with solvent molecules, and the stability of its various forms in a solution environment. mdpi.com
Structure-Property Relationships Derived from Computational Models
While structure-activity relationship (SAR) studies have been conducted for some related thieno-fused compounds, a specific computational model detailing the structure-property relationships for this compound is not available. mdpi.com Such models would computationally link specific structural features of the molecule to its physicochemical properties or biological activities.
Applications of 4h,5h,6h,7h,8h Thieno 3,2 C Azepin 4 One As a Chemical Synthon
Role as a Key Intermediate in Complex Organic Synthesis
The thieno[3,2-c]azepine framework is a valuable building block for the synthesis of elaborate polycyclic systems. Research has demonstrated that derivatives of this scaffold can serve as precursors in intramolecular cyclization reactions to yield complex, multi-ring structures.
A notable example is the use of benzo[f]thieno[3,2-c]azepine derivatives in the formation of tetracyclic compounds. elsevierpure.comkist.re.kr In a key synthetic strategy, hydroxylactams derived from the thieno[3,2-c]azepine core undergo intramolecular N-acyliminium ion cyclization. elsevierpure.comkist.re.kr This reaction utilizes the thiophene (B33073) ring as a π-nucleophile to achieve the cyclization, thereby constructing a new fused ring. elsevierpure.com The resulting tetracyclic products can be further modified, for instance, through reduction, to generate analogues of biologically active molecules like mianserin. elsevierpure.comkist.re.kr
This synthetic approach highlights the utility of the 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one scaffold as a strategic intermediate. The inherent reactivity of the thiophene ring, coupled with the functional handle of the lactam in the azepinone ring, allows for the orchestrated construction of intricate molecular frameworks that are of interest in medicinal chemistry and drug discovery.
Utilization in the Development of Novel Heterocyclic Scaffolds
The this compound core provides a foundational structure for the generation of novel heterocyclic scaffolds. Its ability to be chemically modified at various positions allows for the exploration of diverse chemical space and the creation of libraries of related compounds with potentially unique biological activities.
The synthesis of tetracyclic benzo[f]pyrrolo[1,2-a]thieno[3,2-c]azepine and benzo[f]piperido[1,2-a]thieno[3,2-c]azepine derivatives exemplifies this application. elsevierpure.comkist.re.kr These complex heterocyclic systems are constructed from intermediates that are based on the thieno[3,2-c]azepine framework. elsevierpure.com The development of such novel scaffolds is a cornerstone of modern medicinal chemistry, as it can lead to the discovery of compounds with new mechanisms of action or improved pharmacological profiles.
The following table provides an overview of the types of novel heterocyclic scaffolds that can be accessed from thieno[3,2-c]azepine precursors, as demonstrated in the literature.
| Starting Scaffold | Reaction Type | Resulting Novel Scaffold | Reference |
| Benzo[f]thieno[3,2-c]azepine derivative | Intramolecular N-acyliminium ion cyclization | Tetracyclic benzo[f]pyrrolo[1,2-a]thieno[3,2-c]azepine | elsevierpure.comkist.re.kr |
| Benzo[f]thieno[3,2-c]azepine derivative | Intramolecular N-acyliminium ion cyclization | Tetracyclic benzo[f]piperido[1,2-a]thieno[3,2-c]azepine | elsevierpure.comkist.re.kr |
Contribution to Material Science Precursors and Advanced Polymer Architectures
Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the application of this compound as a precursor in material science or for the development of advanced polymer architectures. The research focus on this particular scaffold and its derivatives has predominantly been in the area of synthetic methodology and medicinal chemistry.
Development of Chemical Probes and Reagents Based on the this compound Scaffold
A thorough search of the current scientific literature did not yield any specific examples of this compound being utilized as a scaffold for the development of chemical probes or reagents. While the development of fluorescent probes and other chemical reagents is an active area of chemical biology, the application of this specific thienoazepinone core in such contexts has not been reported.
Future Directions and Emerging Research Avenues for 4h,5h,6h,7h,8h Thieno 3,2 C Azepin 4 One
Exploiting New Synthetic Methodologies for Enhanced Efficiency and Selectivity
The continued development of novel synthetic strategies is paramount for the efficient and selective production of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one and its analogs. While classical methods such as Friedel-Crafts cyclization have been employed for similar thienoazepinone systems rsc.org, future efforts will likely focus on more modern and sustainable techniques.
Key areas for methodological advancement include:
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Photoredox Catalysis: Visible-light-mediated reactions can enable novel bond formations under mild conditions, potentially allowing for the construction of the thienoazepinone core or its derivatization in ways not achievable through thermal methods.
C-H Activation: Direct functionalization of carbon-hydrogen bonds on the thiophene (B33073) or azepine rings offers a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials.
Domino Reactions: Designing multi-step reactions that occur in a single pot, such as those initiated by reagents like Lawesson's reagent for related pyridinones, can significantly streamline synthetic sequences, reducing waste and purification efforts researchgate.net.
| Methodology | Potential Advantage for Thienoazepinone Synthesis | Reference Context |
|---|---|---|
| Flow Chemistry | Improved yield, safety, and scalability. | General advancement in synthetic chemistry. |
| Photoredox Catalysis | Novel bond formation under mild conditions. | General advancement in synthetic chemistry. |
| C-H Activation | Atom-economical derivatization. | General advancement in synthetic chemistry. |
| Domino Reactions | Streamlined synthesis, reduced waste. | Similar strategies used for thieno[3,2-c]pyridin-4-ones. researchgate.net |
| Friedel-Crafts Cyclization | Established method for core ring formation. | Used for synthesis of isomeric thieno[2,3-c]azepinones. rsc.org |
Expanding the Scope of Chemical Transformations and Derivatization Reactions
To explore the chemical space around the this compound core, expanding the portfolio of known chemical transformations is essential. Derivatization allows for the fine-tuning of the molecule's physicochemical and biological properties.
Future research will likely focus on:
N-Functionalization: The secondary amine in the azepine ring is a prime site for modification. Alkylation, acylation, sulfonylation, and arylation reactions can introduce a wide variety of substituents, significantly altering the molecule's properties. Such modifications have been explored in related thieno[3,2-c]pyridine (B143518) derivatives google.com.
Carbonyl Group Chemistry: The ketone functionality can be transformed into other groups, such as alcohols via reduction, or used as a handle for condensation reactions to build more complex structures.
Thiophene Ring Substitution: The thiophene ring can be functionalized using electrophilic substitution reactions (e.g., halogenation, nitration) or modern cross-coupling techniques like Suzuki and Buchwald-Hartwig reactions, which have been applied to other thienoindole systems semanticscholar.org. This allows for the introduction of aryl, heteroaryl, or other functional groups.
A systematic exploration of these derivatization pathways will generate a library of compounds essential for structure-activity relationship (SAR) studies in various applications.
Advanced Computational Modeling for Predictive Understanding and Rational Design
Computational chemistry is a powerful tool for accelerating the discovery and optimization process. For this compound, advanced computational modeling can provide critical insights and guide experimental efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help predict the most likely sites for chemical reactions and rationalize observed outcomes nih.gov.
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of thienoazepinone derivatives within the target's active site. This approach is widely used in drug discovery for related heterocyclic systems to predict interactions with targets like kinases or receptors nih.govmdpi.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of derivatives with their biological activity, 3D-QSAR can guide the design of new analogs with enhanced potency and selectivity nih.gov.
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and testing nih.gov.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The convergence of robotics, software, and chemistry has led to the development of automated synthesis platforms that can dramatically accelerate the drug discovery and materials development process researchgate.net. The this compound scaffold is well-suited for integration into such systems.
Future avenues in this area include:
Automated Library Synthesis: By adapting the synthetic routes for the thienoazepinone core and its subsequent derivatization to automated platforms like the Hamilton VANTAGE or SynFini systems, large libraries of analogs can be synthesized rapidly and efficiently youtube.comyoutube.com. This involves standardizing reactions in formats such as 96-well plates and using robotic liquid handlers youtube.comsynplechem.com.
High-Throughput Screening (HTS): The synthesized libraries can be subjected to HTS to quickly identify "hits" with desired biological or material properties. HTS has been successfully used to identify active compounds from libraries containing other thieno-fused heterocycles mdpi.com.
AI-Driven Discovery: Integrating automated synthesis with artificial intelligence (AI) can create a closed-loop discovery cycle. AI algorithms can analyze HTS data, propose new structures based on predictive models, and direct the automated platform to synthesize and test them, accelerating the optimization process with minimal human intervention youtube.comsynthiaonline.com.
Potential for Applications in Emerging Fields of Chemical Science and Technology
While the specific applications of this compound are still under exploration, the broader class of thieno-fused heterocycles has demonstrated significant potential in several fields. Future research is expected to investigate derivatives of this scaffold for a range of applications.
| Emerging Field | Potential Application | Rationale Based on Related Structures |
|---|---|---|
| Medicinal Chemistry (Oncology) | Anticancer agents, Kinase inhibitors | Thieno[2,3-b]azepin-4-ones and thieno[3,2-c]pyran-4-ones showed antineoplastic activity. nih.govnih.gov Other derivatives act as EGFR or Hsp90 inhibitors. nih.govmdpi.comnih.gov |
| Medicinal Chemistry (Neuroscience) | CNS-active agents, GSK-3β inhibitors | Thieno[3,2-c]pyrazole derivatives are potent GSK-3β inhibitors, relevant for neurodegenerative diseases. semanticscholar.org Isoxazolo-azepine analogs act as 5-HT receptor agonists with pro-cognitive effects. nih.gov |
| Chemical Biology | Molecular probes | Functionalized heterocyclic scaffolds can be developed into fluorescent probes or affinity-based probes to study biological processes. |
| Materials Science | Organic electronics | Thiophene-containing fused systems can form π-extended electron-rich structures suitable for designing organic semiconductors or components for photosensitive devices. semanticscholar.org |
The exploration of these potential applications, driven by the advancements in synthesis and modeling, will define the future scientific impact of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one, and how can reaction efficiency be improved?
- Methodology : Multi-step synthesis involving cyclization and functionalization reactions. For example, analogous thieno-fused heterocycles (e.g., pyrrolo[3,2-c]azepinones) are synthesized using aromatic aldehydes, maleonitrile, and catalytic systems like ionic liquids (e.g., [Sipim]HSO4) under solvent-free conditions . Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) to enhance yield. Purify intermediates via thin-layer chromatography (TLC) and recrystallization in ethanol .
Q. How is the purity and structural identity of this compound confirmed?
- Methodology :
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; validate with ≥95% purity thresholds .
- Structural Confirmation :
- 1H/13C NMR : Assign proton environments (e.g., aromatic, methylene) and carbon shifts. For related compounds, δ 2.5–3.5 ppm (methylene protons) and δ 160–180 ppm (carbonyl carbons) are typical .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns .
Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?
- Methodology :
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiophene (C-S, ~650 cm⁻¹) stretches .
- X-ray Crystallography : Resolve crystal packing and stereochemistry for solid-state analysis, as demonstrated for structurally similar heterocycles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Screen against biological targets (e.g., enzymes in thrombosis) using AutoDock Vina to assess binding affinity, as done for Prasugrel intermediates .
Q. What mechanistic insights explain its antioxidant activity in DPPH radical quenching assays?
- Methodology :
- Kinetic Studies : Monitor absorbance decay at 517 nm over time. For analogous antioxidants (e.g., TPO), biphasic kinetics suggest combined hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms .
- ESR Spectroscopy : Detect radical intermediates (e.g., DPPH-H) to distinguish HAT vs. SET pathways .
Q. How do structural modifications influence its pharmacological activity as a Prasugrel intermediate?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., ester groups, halogens) and test antiplatelet activity in vitro. For example, tert-butyl esters enhance metabolic stability in related thienopyridines .
- In Vivo Pharmacokinetics : Administer derivatives in rodent models and quantify plasma half-life via LC-MS/MS, correlating with logP values .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodology :
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, drying solvents) to address yield discrepancies .
- Collaborative Data Sharing : Cross-reference NMR assignments with databases (e.g., NIST) or independent labs to resolve spectral inconsistencies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
